molecular formula C35H30N4O4 B14791241 Pkc412;cgp 41251

Pkc412;cgp 41251

Cat. No.: B14791241
M. Wt: 570.6 g/mol
InChI Key: BMGQWWVMWDBQGC-IPTMRLIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Midostaurin is synthesized through a series of chemical reactions that involve the formation of its indolocarbazole structure. The synthetic route typically starts with the preparation of the indole moiety, followed by the formation of the carbazole ring system. Industrial production methods for Midostaurin involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

Midostaurin exerts its effects by potently inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and induction of apoptosis.

Comparison with Similar Compounds

Midostaurin is unique among protein kinase inhibitors due to its broad-spectrum activity against multiple kinases. Similar compounds include Staurosporine, which is also a protein kinase inhibitor but has a different spectrum of activity and potency. Other similar compounds include Imatinib, which targets specific tyrosine kinases like BCR-ABL, and Sunitinib, which inhibits multiple receptor tyrosine kinases but has different clinical applications. Midostaurin’s ability to inhibit a wide range of kinases makes it particularly valuable in the treatment of diseases with complex signaling pathways.

Properties

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1

InChI Key

BMGQWWVMWDBQGC-IPTMRLIDSA-N

Isomeric SMILES

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

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